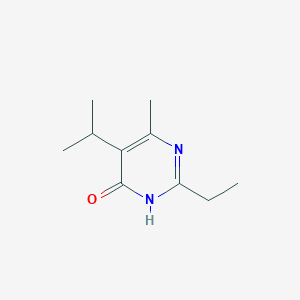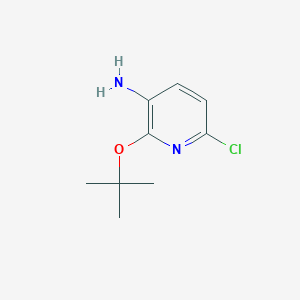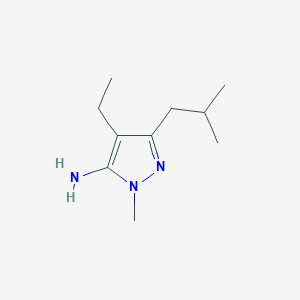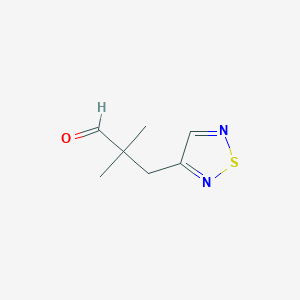![molecular formula C9H14N4O B15274863 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its potential therapeutic applications . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by the attachment of the pyrrolidin-2-one moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can yield pyrazole derivatives . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s effects are mediated through pathways involving key enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared with other pyrazole derivatives:
3-aminopyrazole: Similar in structure but lacks the pyrrolidin-2-one moiety, affecting its biological activity.
4-aminopyrazole: Differently substituted, leading to variations in reactivity and applications.
5-aminopyrazole: Another structural isomer with distinct chemical properties. The uniqueness of this compound lies in its combined pyrazole and pyrrolidin-2-one structure, enhancing its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-[2-(3-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c10-8-3-5-13(11-8)7-6-12-4-1-2-9(12)14/h3,5H,1-2,4,6-7H2,(H2,10,11) |
Clé InChI |
CDYUQCFGYVBALQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)

![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)

![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)







